7-Nitro-2,1-benzisothiazole
Overview
Description
7-Nitro-2,1-benzisothiazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an isothiazole ring with a nitro group at the 7th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,1-benzisothiazole typically involves the nitration of 2,1-benzisothiazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 7th position .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2,1-benzisothiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens or sulfonic acids in the presence of Lewis acids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Reduction: 7-Amino-2,1-benzisothiazole.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Corresponding substituted products based on the nucleophile.
Scientific Research Applications
7-Nitro-2,1-benzisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Nitro-2,1-benzisothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like glutathione S-transferases (GSTs), which play a role in detoxification processes. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
7-Nitro-2,1,3-benzoxadiazole: Another nitro-substituted heterocycle with similar applications in enzyme inhibition and anticancer research.
5-Nitro-2,1-benzisothiazole: An isomer with different substitution patterns and potentially different biological activities.
Uniqueness: 7-Nitro-2,1-benzisothiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
7-nitro-2,1-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-12-8-7(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMBLRQVZCQTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947073 | |
Record name | 7-Nitro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24246-00-2 | |
Record name | 7-Nitro-2,1-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24246-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CCRIS 8323 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024246002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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